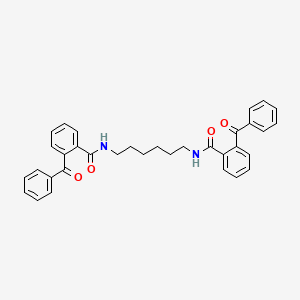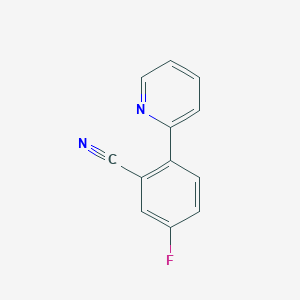
5-Fluoro-2-(pyridin-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-(pyridin-2-yl)benzonitrile is a chemical compound with the molecular formula C12H7FN2 It is a fluorinated aromatic nitrile, which means it contains a fluorine atom and a nitrile group attached to an aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(pyridin-2-yl)benzonitrile typically involves the introduction of a fluorine atom into a pyridine ring followed by the formation of a benzonitrile group. One common method involves the use of fluorinated pyridines as starting materials. The Baltz-Schiemann reaction is often employed to introduce the fluorine atom into the pyridine ring . This reaction involves the conversion of a diazonium salt to a fluorinated aromatic compound using a fluorinating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-(pyridin-2-yl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used for the reduction of the nitrile group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution: Substituted derivatives with different functional groups.
Reduction: Amines and related compounds.
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Applications De Recherche Scientifique
5-Fluoro-2-(pyridin-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Used in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-(pyridin-2-yl)benzonitrile depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets. The nitrile group can also participate in various biochemical reactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorobenzonitrile: Similar structure but lacks the pyridine ring.
5-Fluoro-2-methylbenzonitrile: Similar structure but has a methyl group instead of a pyridine ring.
2-(Pyridin-2-yl)benzonitrile: Similar structure but lacks the fluorine atom.
Uniqueness
5-Fluoro-2-(pyridin-2-yl)benzonitrile is unique due to the presence of both a fluorine atom and a pyridine ring, which can significantly influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C12H7FN2 |
|---|---|
Poids moléculaire |
198.20 g/mol |
Nom IUPAC |
5-fluoro-2-pyridin-2-ylbenzonitrile |
InChI |
InChI=1S/C12H7FN2/c13-10-4-5-11(9(7-10)8-14)12-3-1-2-6-15-12/h1-7H |
Clé InChI |
DXRGWIMBKFVPHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=C(C=C(C=C2)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole](/img/structure/B12524355.png)
![1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12524358.png)

![(1S,2S,3R,5S)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B12524368.png)


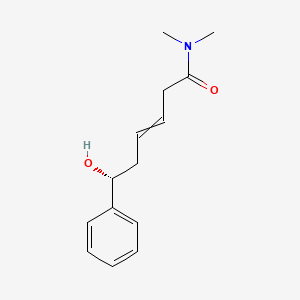
![2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole](/img/structure/B12524395.png)
![Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12524398.png)
![1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester](/img/structure/B12524403.png)
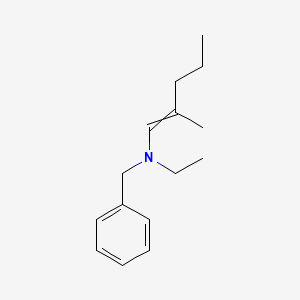
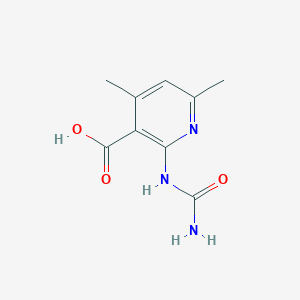
![N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine](/img/structure/B12524435.png)
